molecular formula C12H18O7 B010040 (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate CAS No. 68539-16-2

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

Cat. No.: B010040
CAS No.: 68539-16-2
M. Wt: 274.27 g/mol
InChI Key: FWCBATIDXGJRMF-FLNNQWSLSA-N
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Description

Diprogulic acid, also known as dikegulac acid, is a chemical compound with the molecular formula C12H18O7. It is a white or colorless solid that serves as a precursor in the commercial production of ascorbic acid (vitamin C). In agriculture, its sodium salt, dikegulac sodium, is used as a plant growth regulator, primarily to promote branching by inhibiting apical dominance .

Scientific Research Applications

Diprogulic acid has several applications in scientific research:

Safety and Hazards

  • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diprogulic acid can be synthesized through the Reichstein process, which involves several steps:

    Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure.

    Microbial oxidation of D-sorbitol to L-sorbose: This step employs acetobacter at pH 4-6 and 30°C.

    Protection of hydroxyl groups in L-sorbose: Formation of acetal with acetone and an acid to produce Diacetone-L-sorbose.

    Oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid.

    Heating with water: This step yields 2-Keto-L-gulonic acid, which is a precursor to ascorbic acid.

Industrial Production Methods: The industrial production of diprogulic acid follows the same steps as the Reichstein process, with modifications to improve yield and efficiency. Modern methods may use platinum catalysts for direct oxidation of sorbose, bypassing the need for protective groups .

Types of Reactions:

    Oxidation: Diprogulic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to its corresponding alcohols under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, molecular oxygen with platinum or palladium catalysts.

    Reducing Agents: Hydrogen gas with metal catalysts.

    Substitution Reagents: Various organic reagents depending on the desired substitution.

Major Products:

Mechanism of Action

When diprogulic acid is taken up by a plant, its sodium salt (dikegulac sodium) is translocated to the apical meristems, where it inhibits DNA synthesis. This suppression of DNA synthesis inhibits apical dominance, leading to the stimulation of lateral branching and a bushier growth habit. This mechanism is particularly useful in horticulture to control the shape and growth of plants .

Comparison with Similar Compounds

  • Diacetone-2-ketogulonic acid
  • Oxogulonic acid diacetonide
  • Sodium dikegulac
  • Sodium diprogulate

Comparison: Diprogulic acid is unique in its dual role as a precursor in ascorbic acid production and as a plant growth regulator. While similar compounds like diacetone-2-ketogulonic acid and oxogulonic acid diacetonide are also used in chemical synthesis, diprogulic acid’s application in agriculture as a branching agent sets it apart. Sodium dikegulac and sodium diprogulate are primarily used in plant growth regulation, similar to diprogulic acid .

Properties

IUPAC Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBATIDXGJRMF-FLNNQWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047454
Record name Diprogulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18467-77-1
Record name 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18467-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprogulic acid [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-
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Record name Diprogulic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diprogulic acid
Source European Chemicals Agency (ECHA)
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Record name DIPROGULIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Reactant of Route 2
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Reactant of Route 3
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Reactant of Route 4
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Reactant of Route 5
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Reactant of Route 6
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

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